molecular formula C18H16N2OS B4838372 2-(allylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone

2-(allylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B4838372
M. Wt: 308.4 g/mol
InChI Key: IPDZQHNFQQNJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammation.

Mechanism of Action

The exact mechanism of action of 2-(allylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that it exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Additionally, it has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(allylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its broad-spectrum anti-tumor and anti-inflammatory activity. It has been shown to be effective against various types of cancer cells and can inhibit the production of multiple pro-inflammatory cytokines. However, one of the limitations of using this compound is its moderate yield and purity, which can affect the reproducibility of the results.

Future Directions

There are several future directions for the research on 2-(allylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.

Scientific Research Applications

2-(allylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

3-(2-methylphenyl)-2-prop-2-enylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-3-12-22-18-19-15-10-6-5-9-14(15)17(21)20(18)16-11-7-4-8-13(16)2/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDZQHNFQQNJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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